5-Hydroxyoxolan-2-one
Description
5-Hydroxyoxolan-2-one (PIN: this compound) is a five-membered lactone (cyclic ester) with a hydroxyl group (-OH) at the 5-position of the oxolane ring. Its IUPAC name follows the provisional recommendations for heterocyclic heterones .
Properties
IUPAC Name |
5-hydroxyoxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-3-1-2-4(6)7-3/h3,5H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNVARJNCVQAAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560392 | |
| Record name | 5-Hydroxyoxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50768-69-9 | |
| Record name | 5-Hydroxyoxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxyoxolan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxyoxolan-2-one can be synthesized through the reduction and dehydration/cyclization of commercially available 2-deoxy-D-ribose in an acidic aqueous solution . The reaction conditions typically involve the use of reducing agents and acidic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process generally involves large-scale chemical reactions under controlled conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyoxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various hydroxy derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acid chlorides.
Major Products Formed
The major products formed from these reactions include various hydroxy and alkoxy derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
5-Hydroxyoxolan-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxyoxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can lead to changes in cellular processes, such as enzyme activity and signal transduction .
Comparison with Similar Compounds
Core Structural Variations
The oxolan-2-one scaffold (γ-butyrolactone) is modified with diverse substituents in related compounds. Key structural differences include:
*Estimated molecular weight based on formula.
Physicochemical Properties
- Polarity : The hydroxyl and hydroxymethyl groups in this compound and its analogs (e.g., 5-(hydroxymethyl)-5-methyloxolan-2-one) increase hydrophilicity, enhancing solubility in polar solvents .
- Lipophilicity : Alkenyl (e.g., 5-[(E)-hex-3-enyl]oxolan-2-one) and aromatic (e.g., 5-naphthalen-2-yloxolan-2-one) substituents reduce water solubility but improve lipid membrane permeability .
- Reactivity : The lactone ring undergoes hydrolysis under acidic or basic conditions. Electron-withdrawing groups (e.g., chloro in CAS 93398-98-2) may stabilize the ring, while electron-donating groups (e.g., methoxy in CAS 1487-57-6) could accelerate ring-opening reactions .
Biological Activity
5-Hydroxyoxolan-2-one, also known as 5-hydroxy-dihydro-furan-2-one, is a cyclic compound with significant interest in biological research due to its potential therapeutic applications. Its molecular formula is C4H6O3, and it has a molecular weight of 102.09 g/mol. This compound has been studied for various biological activities, particularly its antimicrobial and anti-inflammatory properties.
Target Enzymes
This compound primarily acts as an inhibitor of the enzyme Cyclooxygenase-2 (COX-2) . This enzyme plays a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins, which are mediators of inflammation.
Mode of Action
The compound forms a stable complex with COX-2, effectively inhibiting its activity. This interaction leads to a reduction in the production of pro-inflammatory prostaglandins, thereby alleviating inflammation.
Pharmacokinetics
Research indicates that this compound exhibits good bioavailability due to its interaction with COX-2, suggesting that it could be effective in therapeutic contexts where inflammation is a key concern.
Antimicrobial Properties
Studies have demonstrated that this compound possesses notable antimicrobial activity. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 64 µg/mL |
| Escherichia coli | 128 µg/mL |
| Pseudomonas aeruginosa | 512 µg/mL |
Anti-inflammatory Effects
The compound's ability to inhibit COX-2 suggests significant anti-inflammatory potential. In vitro studies have shown that it can reduce the expression of COX-2 in macrophages stimulated by lipopolysaccharides (LPS), indicating its role in modulating inflammatory responses .
Case Study: Inhibition of COX-2 Expression
In a study examining the effects of various compounds on COX-2 expression in murine macrophages, this compound was found to significantly reduce COX-2 levels compared to controls. The study utilized Western blot analysis to quantify COX-2 protein levels, demonstrating the compound's efficacy as an anti-inflammatory agent .
Applications in Medicine and Industry
This compound's unique properties make it suitable for various applications:
- Pharmaceutical Development : Its anti-inflammatory and antimicrobial properties position it as a promising candidate for new drug formulations.
- Agrochemicals : The compound's antimicrobial activity can be explored for use in agricultural settings to combat plant pathogens.
- Chemical Synthesis : As a versatile building block, it is utilized in the synthesis of more complex organic molecules.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
